molecular formula C6H10N2O B572289 2-Ethyl-5-oxazolemethanamine CAS No. 1206982-50-4

2-Ethyl-5-oxazolemethanamine

Cat. No.: B572289
CAS No.: 1206982-50-4
M. Wt: 126.159
InChI Key: ATAIERPZDPHGTC-UHFFFAOYSA-N
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Description

2-Ethyl-5-oxazolemethanamine is an organic compound with the molecular formula C6H10N2O and is identified under the CAS number 1206982-50-4 . It features an oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is substituted with an ethyl group at the 2-position and an aminomethyl group at the 5-position. The oxazole scaffold is of significant interest in medicinal and agrochemical research . While specific biological data for this compound is not extensively published, oxazole derivatives are widely recognized for their diverse pharmacological activities. These include serving as core structures in the development of antitumor, antibacterial, and herbicidal agents . The compound's structure, particularly the presence of the primary amine functional group, makes it a valuable building block (synthon) in organic synthesis. It can be readily functionalized and incorporated into more complex molecules for the discovery and optimization of new active compounds . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyl-1,3-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAIERPZDPHGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206982-50-4
Record name (2-ethyl-1,3-oxazol-5-yl)methanamine
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Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Oxazolemethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR (Proton NMR): A ¹H-NMR spectrum for 2-Ethyl-5-oxazolemethanamine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group should exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons. The aminomethyl (–CH₂NH₂) group would likely appear as a singlet, and the proton on the oxazole (B20620) ring would also produce a singlet. The protons of the primary amine (–NH₂) may appear as a broad singlet.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the number of non-equivalent carbon atoms. For this compound, distinct peaks would be expected for the two carbons of the ethyl group, the aminomethyl carbon, and the three carbons of the oxazole ring.

Despite the theoretical expectations for the NMR spectra of this compound, no experimental ¹H-NMR or ¹³C-NMR data for this compound are available in published scientific literature or common spectral databases.

Predicted ¹H-NMR Data
No experimental data available.
Predicted ¹³C-NMR Data
No experimental data available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H bonds of the ethyl group (around 2850-2960 cm⁻¹), the C=N and C=C bonds of the oxazole ring (in the fingerprint region, approximately 1500-1650 cm⁻¹), and the C-O-C stretching of the oxazole ring (around 1000-1300 cm⁻¹).

A comprehensive search has not yielded any experimentally recorded IR spectra for this compound.

Expected IR Absorption Bands
No experimental data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation would likely involve the loss of the ethyl group, the aminomethyl group, or cleavage of the oxazole ring, leading to a series of fragment ions that could help confirm the structure.

While predicted mass spectrometry data, such as collision cross sections, exists in databases like PubChem, there is no publicly available experimental mass spectrum for this compound. Current time information in Bangalore, IN.

Mass Spectrometry Data
No experimental data available.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. It would be particularly useful for identifying the symmetric vibrations of the oxazole ring and the C-C backbone. No experimental Raman spectra for this compound have been found in the public domain.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The oxazole ring in this compound would be expected to absorb UV light, and a spectrum would help to characterize its electronic properties. However, no experimental UV-Vis spectra for this compound are publicly available.

X-ray Crystallography for Solid-State Structural Determination

To date, no single-crystal X-ray diffraction studies have been reported for this compound, and therefore, its crystal structure has not been experimentally determined.

Computational and Theoretical Investigations of 2 Ethyl 5 Oxazolemethanamine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. irjweb.com DFT calculations for 2-Ethyl-5-oxazolemethanamine can reveal fundamental aspects of its chemical nature.

A hypothetical table of optimized geometrical parameters for this compound is presented below, as would be obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC2-C51.38 Å
C5-N(amine)1.45 Å
C2-N31.32 Å
N3-C41.39 Å
C4-O11.36 Å
O1-C21.35 Å
Bond AngleC2-C5-N(amine)125°
C5-C2-N3115°
Dihedral AngleH-C(ethyl)-C2-N3180°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. malayajournal.orgnih.gov For this compound, the HOMO is expected to be localized on the electron-rich oxazole (B20620) ring and the nitrogen of the amine group, while the LUMO may be distributed over the oxazole ring. malayajournal.org

A hypothetical table of calculated HOMO-LUMO energies and related parameters for this compound is shown below.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govuni-muenchen.de For this compound, the MEP surface would likely show negative potential (typically colored red) around the nitrogen and oxygen atoms of the oxazole ring and the amine group, indicating these are sites prone to electrophilic attack. ajchem-a.comresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms. nih.gov This analysis is invaluable for predicting how the molecule will interact with other molecules and biological targets. malayajournal.org

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies, one can assign the characteristic peaks in the experimental spectra to specific molecular motions, such as stretching and bending of bonds. nih.gov For this compound, key vibrational modes would include the C=N and C-O stretching of the oxazole ring, the N-H stretching of the amine group, and the C-H stretching of the ethyl group. Comparing the calculated spectrum with an experimental one can help to confirm the molecule's structure.

A hypothetical table of predicted vibrational frequencies for this compound is provided below.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H stretchAmine3400-3500
C-H stretchEthyl, Methylene (B1212753)2850-3000
C=N stretchOxazole1640-1690
C-O-C stretchOxazole1050-1150

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations can explore the conformational landscape of this compound, revealing how the ethyl and methanamine side chains move and interact with their environment. researchgate.net This is particularly important for understanding how the molecule might bind to a biological target, as both the ligand and the target are flexible. nih.gov Simulations can be run in various environments, such as in a vacuum or in a solvent like water, to see how the surroundings affect the molecule's conformation and stability. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ajchem-a.commdpi.com For this compound, docking studies can be used to investigate its potential to bind to specific protein targets, which is a critical step in drug discovery. nih.govtandfonline.comnih.gov The process involves placing the molecule into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. uchile.clnih.gov The interactions between the molecule and the protein, such as hydrogen bonds and hydrophobic interactions, can be visualized and analyzed to understand the basis of binding. For example, the nitrogen and oxygen atoms of the oxazole ring and the amine group of this compound could form hydrogen bonds with amino acid residues in a protein's active site. mdpi.com

A hypothetical table of molecular docking results for this compound with a hypothetical protein target is presented below.

ParameterValue
Binding Affinity (kcal/mol)-7.2
Interacting ResiduesTYR 22, ASP 86, LYS 121
Hydrogen BondsN(amine)-ASP 86, O(oxazole)-TYR 22
Hydrophobic InteractionsEthyl group with LEU 89, ILE 124

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to uncover the mathematical relationships between the chemical structure of a series of compounds and their biological activity. biolscigroup.usanalis.com.my These studies are pivotal in modern drug discovery, allowing for the prediction of the activity of novel molecules, thereby guiding synthetic efforts toward more potent and selective candidates. biolscigroup.us For derivatives of this compound, QSAR models are developed to correlate physicochemical properties and structural features with their specific biological endpoints.

The fundamental process of a QSAR study involves compiling a dataset of structurally related compounds, such as various analogues of this compound, for which a specific biological activity (e.g., inhibitory concentration IC₅₀) has been experimentally determined. analis.com.mymdpi.com The three-dimensional structures of these molecules are used to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), lipophilic properties (e.g., logP), and topological features (e.g., molecular connectivity indices). biolscigroup.usresearchgate.net

Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), are then used to generate a mathematical model that best correlates the calculated descriptors with the observed biological activity. analis.com.myresearchgate.net For instance, a hypothetical QSAR model for a series of this compound derivatives might yield an equation similar to:

Log(1/IC₅₀) = β₀ + β₁(logP) + β₂(EHOMO) + β₃(DipoleMoment)

The validity and predictive power of the generated QSAR models are rigorously assessed using statistical metrics. Key parameters include the coefficient of determination (R²), which indicates the proportion of variance in the biological activity explained by the model, and the cross-validated R² (Q² or R²cv), which measures the model's predictive ability and robustness. mdpi.comresearchgate.net A high R² value (close to 1.0) suggests a good fit of the data, while a high Q² value (typically > 0.5) indicates strong predictive performance. mdpi.comtandfonline.com

Studies on related oxazole and isoxazole (B147169) derivatives have successfully employed various QSAR approaches, including 2D-QSAR and more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comtandfonline.com These 3D-QSAR models relate changes in binding affinities to variations in molecular fields surrounding the aligned molecules. mdpi.com The resulting models are often visualized using contour maps, which highlight regions where modifications to the molecular structure—such as steric bulk, positive or negative electrostatic potential—are predicted to enhance or diminish activity. tandfonline.com This information provides crucial insights for the rational design of new, more effective this compound analogues.

Table 1: Representative Statistical Validation of QSAR Models for Heterocyclic Compounds

Model TypeR² (Coefficient of Determination)Q² (Cross-validated R²)R²pred (External Validation)Primary Descriptor TypesReference
2D-QSAR0.90N/A0.82Topological, Connectivity mdpi.com
4D-QSAR0.80N/A0.64Conformational, Structural mdpi.com
CoMSIA0.8280.5780.74Steric, Electrostatic, Hydrophobic tandfonline.com
MLR0.8490.802N/AElectronic, Lipophilic researchgate.net

Bioisosteric Design Principles in Oxazolemethanamine Analogue Development

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group or moiety within a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new compound that retains or enhances the desired biological activity. rsc.orgufrj.br This approach is extensively used to optimize pharmacodynamic and pharmacokinetic properties, such as potency, selectivity, metabolic stability, and solubility. rsc.orgnih.gov In the development of analogues of this compound, bioisosteric design principles can be applied to its core heterocyclic ring and its substituents.

Bioisosteric modifications are not limited to the heterocyclic core. The substituents on the this compound scaffold are also prime candidates for modification:

Ethyl Group (at position 2): This small alkyl group can be replaced by other groups of similar size and lipophilicity. Classical bioisosteres could include a cyclopropyl (B3062369) group, which introduces conformational rigidity, or a vinyl group. Non-classical replacements might involve groups that alter polarity, such as a methoxy (B1213986) (-OCH₃) or a trifluoromethyl (-CF₃) group, the latter of which can significantly impact electronic properties and metabolic stability.

Methanamine Group (at position 5): The aminomethyl group (-CH₂NH₂) is critical for forming interactions like hydrogen bonds. Bioisosteric replacements could include a hydroxylaminomethyl group (-CH₂NHOH) or a hydrazinylmethyl group (-CH₂NHNH₂). Another common strategy is to alter the linker, for instance, by replacing the methylene bridge with an oxygen atom (aminoxy group, -ONH₂) or a sulfur atom (thiomethylamine, -SCH₂NH₂). The primary amine itself (-NH₂) can be substituted with a hydroxyl group (-OH) or a thiol group (-SH), which are classical monovalent bioisosteres. u-tokyo.ac.jp

The successful application of bioisosterism is highly dependent on the specific biological target and its binding pocket. drughunter.com Each substitution must be evaluated to ensure that the new analogue maintains or improves upon the desired therapeutic profile while potentially mitigating issues like toxicity or poor bioavailability. drughunter.com

Table 2: Potential Bioisosteric Replacements for this compound

Original MoietyPotential Bioisosteric ReplacementRationale for ReplacementReference
Oxazole RingThiazole RingSimilar size and electronics (S for O substitution) acs.org
Oxazole Ring1,3,4-Oxadiazole (B1194373) RingMimics amide/ester groups, alters H-bonding researchgate.net
Oxazole RingImidazole RingAlters H-bond donor/acceptor pattern rsc.org
-CH₂CH₃ (Ethyl)CyclopropylSimilar size, introduces conformational rigidity slideshare.net
-CH₂NH₂ (Methanamine)-CH₂OH (Hydroxymethyl)Maintains H-bonding potential with different properties u-tokyo.ac.jp
-NH₂ (Amine)-OH (Hydroxyl)Classical monovalent bioisostere, alters pKa u-tokyo.ac.jp

Advanced Research Applications of 2 Ethyl 5 Oxazolemethanamine and Its Analogues Non Clinical Focus

Role as Building Blocks and Intermediates in Complex Organic Synthesis

Oxazole (B20620) derivatives, including structures related to 2-Ethyl-5-oxazolemethanamine, are pivotal building blocks and intermediates in the synthesis of complex organic molecules. irjmets.com Their utility stems from the stable, yet reactive nature of the oxazole ring, which can be strategically incorporated into larger molecular frameworks. irjmets.comijpsonline.com

One of the prominent methods for synthesizing oxazole-containing molecules is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov This reaction allows for the formation of 5-substituted oxazoles, which can then undergo further functionalization. mdpi.comnih.gov For instance, a one-pot method combining the van Leusen reaction with subsequent Suzuki, Heck, or Sonogashira coupling reactions has been developed for the synthesis of various C5-substituted oxazoles. nih.gov This approach highlights the flexibility of the oxazole scaffold in constructing complex, multi-substituted molecules. mdpi.com

The oxazole moiety can also be introduced through other synthetic strategies, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of β-acylamino ketones. irjmets.com Furthermore, metal-catalyzed reactions, employing catalysts like palladium and copper, offer regioselective pathways to oxazole derivatives. irjmets.comijpsonline.com The ability to construct such diverse and complex structures underscores the importance of oxazole-containing intermediates in modern organic synthesis. irjmets.compitt.edu

Catalytic Applications of Oxazole-Based Ligands and Organocatalysts

The structural and electronic properties of oxazole derivatives make them valuable components in the design of ligands for transition metal catalysis and as organocatalysts. irjmets.com Oxazoline (B21484) ligands, which are structurally related to oxazoles, are particularly well-known for their effectiveness in a wide array of asymmetric catalytic reactions. alfachemic.com These include asymmetric allylic alkylation, cyclopropanation, and hydrogenation reactions. alfachemic.com

More recently, chiral oxazole-pyridine N,N-ligands have been developed and successfully applied in palladium-catalyzed asymmetric acetoxylative cyclization. dicp.ac.cnacs.org These ligands, which incorporate a planar-chiral [2.2]paracyclophane backbone, have demonstrated superior performance in creating chiral cis-hydrobenzofurans, which are bioactive molecules. dicp.ac.cnacs.org The unique electronic nature of the oxazole moiety contributes to the reactivity and stereocontrol of the catalytic system. acs.org

Development of Agrochemicals: Research into Fungicides, Pesticides, and Herbicides

Oxazole derivatives are a significant class of compounds in agrochemical research due to their potent biological activities. irjmets.comnumberanalytics.com They have been investigated for their potential as fungicides, pesticides, and herbicides. irjmets.comnumberanalytics.com

Fungicides: Several oxazole-based compounds have been commercialized as fungicides, including famoxadone (B114321) and oxadixyl. acs.orgbcpcpesticidecompendium.org Research in this area continues to explore novel oxazole derivatives with enhanced fungicidal efficacy. acs.org For instance, a series of oxazole-5-carboxamide (B136671) derivatives have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, showing promising activity against Magnaporthe grisea, the fungus responsible for rice blast disease. acs.org

Pesticides/Insecticides: The insecticidal potential of oxazole analogues is another active area of research. nih.govacs.org Novel α-santonin-based oxazole derivatives have been synthesized and shown to exhibit significant insecticidal activity against common pests like Mythimna separata and Myzus persicae. nih.govacs.org Preliminary mechanistic studies suggest that some of these compounds act by inhibiting glutathione (B108866) S-transferase (GST) in insects. nih.govacs.org

Herbicides: Oxazole derivatives have also been developed as herbicides. nih.govgoogle.com For example, oxazole-2-carboxamides have been found to exhibit excellent herbicidal activity against a broad range of weeds at low application rates, combined with good crop selectivity. google.com Additionally, novel cyanoacrylate derivatives containing a substituted oxazole moiety have shown significant herbicidal activity against various weeds. sioc-journal.cnnih.gov

Table 1: Examples of Agrochemical Research with Oxazole Derivatives

Agrochemical TypeOxazole Derivative ClassTarget Pest/WeedKey Research FindingReference
FungicideOxazole-5-carboxamidesMagnaporthe griseaInhibition of succinate dehydrogenase (SDH) acs.org
Insecticideα-Santonin-based oxazolesMythimna separata, Myzus persicaeInhibition of glutathione S-transferase (GST) nih.govacs.org
HerbicideOxazole-2-carboxamidesBroad range of weedsExcellent herbicidal activity at low dosages google.com
HerbicideCyanoacrylates with oxazole moietyChenopodium serotinum L.High herbicidal activity in post-emergence treatment sioc-journal.cn

Material Science and Engineering

The unique properties of the oxazole ring have led to its incorporation into advanced materials, including polymers and fluorescent dyes. irjmets.comnumberanalytics.com

Oxazole-Based Polymers Research

Polyoxazoles are a class of polymers that have garnered attention for their potential applications in various fields of material science. rsc.org Research has focused on developing new synthetic methods for creating functional polyoxazoles. For example, a metal-free [2+2+1] cycloaddition polymerization of alkynes, nitriles, and oxygen atoms has been reported for the synthesis of highly substituted polyoxazoles. rsc.org These polymers exhibit good thermal stability, making them potentially useful for modifying resins. rsc.org

Another area of interest is the synthesis of rigid-rod polymers like poly(p-phenylene-2,6-benzoxazole) (PBO), which possess excellent thermal stability and tensile strength. nih.gov Research into novel PBO derivatives, such as poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH), aims to improve properties like compressive strength. nih.gov

Poly(2-oxazoline)s, which are isomers of polyoxazoles, are also extensively studied as biomaterials. nih.govsigmaaldrich.com Their biocompatibility, low immunogenicity, and tunable properties make them attractive for applications in drug delivery and tissue engineering. nih.govsigmaaldrich.com

Fluorescent Dyes and Bioimaging Agents Development

Oxazole derivatives are increasingly being explored for their fluorescent properties and applications in bioimaging. rsc.orgnih.govresearchgate.net Small organic fluorophores based on the oxazole scaffold are in high demand for cellular organelle sensing and detection due to their non-invasiveness and high accuracy. nih.govresearchgate.net

Researchers have synthesized highly substituted oxazole derivatives with excellent photophysical properties. nih.gov By installing specific organelle-targeting functional groups onto these fluorescent scaffolds, they can be transformed into efficient lysosome trackers, mitochondria trackers, and cytoplasm stainers in living cells. nih.govresearchgate.net For example, fluorescent oxazoles derived from naturally occurring quinones have been developed for the selective staining of lipid-based structures within cells. rsc.orgresearchgate.net The molecular architecture of these derivatives has a significant influence on their fluorescent properties and their ability to selectively accumulate in specific cellular compartments. rsc.orgresearchgate.net

Exploration of Biological Activities and Structure-Activity Relationships (SAR) in Pre-Clinical Research

The diverse biological activities of oxazole derivatives have made them a focal point of pre-clinical research, with numerous studies exploring their potential as therapeutic agents. d-nb.infosemanticscholar.orgresearchgate.net Structure-activity relationship (SAR) studies are crucial in this field, as they help to identify the key structural features responsible for a compound's biological activity. semanticscholar.orgresearchgate.net

SAR studies have revealed that the substitution pattern on the oxazole ring plays a pivotal role in determining the pharmacological profile of the molecule. d-nb.inforesearchgate.net For instance, in a series of oxazolo[3,4-a]pyrazine derivatives investigated as neuropeptide S (NPS) receptor antagonists, modifications to the substituents on the pyrazine (B50134) ring led to significant changes in their in vitro and in vivo potency. nih.gov

The versatility of the oxazole scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. d-nb.inforesearchgate.net Pre-clinical research continues to uncover new biological targets for oxazole-based compounds and to optimize their activity and selectivity through careful SAR analysis. semanticscholar.orgresearchgate.netnih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The oxazole scaffold is a significant component in the search for new antimicrobial agents, particularly in response to the rise of multi-drug resistant pathogens. iajps.com Researchers have synthesized and evaluated a wide array of oxazole derivatives, demonstrating their potential against diverse microbial strains.

Antibacterial and Antifungal Research: Studies have shown that the substitution pattern on the oxazole ring is crucial for determining the antimicrobial activity. iajps.com For instance, a series of multi-substituted oxazoles were found to have notable antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. d-nb.info Similarly, certain benzoxazole (B165842) derivatives have shown potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov In some studies, the antifungal activity of synthesized oxazole derivatives was found to be significantly high, with large zones of inhibition compared to reference drugs. iajps.com

For example, Tomi et al. synthesized oxazole derivatives that were active against both bacterial and fungal strains. d-nb.info Another study reported that certain peptide heterocycles containing oxazole showed significant cytotoxicity against various tumor cell lines, which often extends to antimicrobial activity. nih.gov The development of bis-benzoxazole derivatives has also yielded promising antimicrobial agents. humanjournals.com Some N-acyl-α-amino ketones and 1,3-oxazole derivatives have been investigated for their ability to inhibit both planktonic growth and biofilm formation in bacteria such as Enterococcus faecium. mdpi.com

Antiviral Research: The antiviral potential of oxazole derivatives has also been explored. While specific studies on this compound are limited, research on related structures provides insight. For example, the carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU) has been shown to inhibit the replication of herpes simplex viruses (type 1 and 2). nih.gov Saturated 1,3-oxazol-5(4H)-ones have also been reported to possess antiviral properties. mdpi.com These findings underscore the potential of the oxazole core in developing new antiviral compounds.

Oxazole Analogue Type Target Microbe(s) Key Research Finding Reference(s)
Multi-substituted oxazolesS. aureus, E. coli, B. subtilis, K. pneumoniaeExhibited notable antibacterial activity. d-nb.info
Benzoxazole-5-carboxylate derivativesS. typhi, E. coli, S. aureus, B. subtilis, C. albicans, A. nigerCompound 17 showed the highest activity; compound 18 had much higher potency than other tested compounds. nih.gov
Pyrazole-linked oxazole-5-oneVarious bacteria and fungiShowed mild to moderate antimicrobial activity. d-nb.info
Bis-benzoxazole derivativesGeneral antimicrobialIdentified as promising antimicrobial agents. humanjournals.com
Carbocyclic analogue of EDUHerpes simplex virus (type 1 & 2)Inhibits viral replication in Vero cells. nih.gov
1,3-oxazol-5(4H)-onesGeneral antiviralReported to possess antiviral properties. mdpi.com

Anti-inflammatory Research Potential

Oxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.govd-nb.info The COX enzyme exists in two main isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced at inflammatory sites. nih.govd-nb.info

Several studies have focused on designing oxazole analogues that selectively inhibit COX-2, which could offer anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs. Dündar et al. prepared a series of oxazole derivatives and found one compound that exhibited the highest selective COX-2 inhibition at 70.14%. nih.govd-nb.info Other research has involved synthesizing diaryl heterocyclic derivatives and evaluating their in vitro inhibitory activities against COX enzymes. nih.gov

In vivo studies using carrageenan-induced rat paw edema, a standard model for acute inflammation, have also demonstrated the anti-inflammatory potential of novel oxazole derivatives. jddtonline.inforesearchgate.net For instance, one synthesized derivative, A1, showed maximum anti-inflammatory activity in this model. jddtonline.info Another study synthesized a series of heterocyclic substituted oxazole analogues and found them to possess mild-to-good anti-inflammatory activity with a reasonable ulcer index. oregonstate.edu The mechanism often involves interaction with the COX-2 enzyme, as suggested by molecular docking studies. researchgate.net

Oxazole Analogue Research Model/Target Key Finding Reference(s)
Diaryl oxazole derivativeCOX-2 InhibitionA specific analogue showed 70.14% selective inhibition of COX-2. nih.govd-nb.info
Compound A1Carrageenan-induced rat paw edemaShowed maximum anti-inflammatory activity among the tested series. jddtonline.info
OHPA3Carrageenan-induced foot paw edemaFound to be the most potent anti-inflammatory compound in its tested series. oregonstate.edu
Biphenyl (B1667301) oxazole derivativesCotton pellet-induced granulomaCompounds showed up to 44.0% protection compared to diclofenac (B195802) sodium (60.2%). researchgate.net

Anticancer Research and Target Interaction Studies

The oxazole moiety is a recognized pharmacophore in the design of anticancer agents. nih.govbenthamscience.com Research has shown that oxazole derivatives can exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action. ijrpr.comnih.gov

Mechanisms and Targets: Oxazole derivatives have been shown to inhibit several key targets involved in cancer progression. nih.govbenthamscience.com These targets include:

Tubulin: Some oxazoles inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of this transcription factor by oxazole derivatives can block tumor cell proliferation and survival. nih.gov

DNA Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition by oxazole compounds can induce DNA damage in cancer cells. nih.gov

Protein Kinases: Various protein kinases, which are often dysregulated in cancer, have been identified as targets for oxazole derivatives. nih.govbenthamscience.com

Studies have reported that many oxazole derivatives show potent activity against cancer cell lines with IC50 values in the nanomolar range. nih.gov For example, oxazole-linked combretastatin (B1194345) A-4 analogues attached to a ruthenium complex were effective against human melanoma and leukemia cells. d-nb.info In another study, a new series of sulindac (B1681787) derivatives containing oxazole rings showed reasonable activity against colon, prostate, and breast cancer cell lines. tandfonline.com

Oxazole Analogue Type Cancer Cell Line(s) Target/Mechanism Key Finding Reference(s)
Oxazole-linked combretastatin A-4 analoguesHuman 518A2 melanoma, HL-60 leukemiaAnti-vascular, anti-angiogenic, cytotoxicEffective against tested cell lines. d-nb.info
Peptide heterocycles (73 & 74)A-549 lung, HT-29 colon, MDA-MB-231 breastCytotoxicityGI50 values as low as 0.12 µM. nih.gov
Oxazole-based Schiff bases (4a-e)MCF-7 (breast) and othersc-Kit Tyrosine Kinase (TRK) inhibition (predicted)Showed significant anticancer activity with IC₅₀ in the 80-100 μg/mL range. nih.gov
Sulindac-oxazole amide derivativesHT29 (colon), PC3 (prostate), MDA-MB-231 (breast)Not specifiedFour derivatives showed activity comparable to the lead compound, with CC₅₀ ranges from ~1–2 μM to >50 μM. tandfonline.com

Enzyme and Receptor Inhibitory Mechanism Studies (e.g., NPP1, NPP3, Tyrosine Kinase)

A significant area of research for oxazole analogues is their ability to act as inhibitors of specific enzymes and receptors, which is fundamental to understanding their therapeutic potential.

NPP1 and NPP3 Inhibition: Ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs), particularly NPP1 and NPP3, are enzymes whose overexpression is linked to conditions like osteoarthritis and cancer. nih.gov A study focused on synthesizing biphenyl oxazole derivatives and evaluating their inhibitory potential against NPP1 and NPP3. nih.gov The research identified highly potent and selective inhibitors for both enzymes from the synthesized library. Compound 3n was a potent inhibitor of NPP1 with an IC50 value of 0.15 µM, while compound 3f was a potent inhibitor of NPP3 with an IC50 of 0.17 µM. researchgate.netnih.gov Molecular docking studies were used to understand the binding interactions of these compounds within the active sites of the NPP1 and NPP3 isozymes. nih.gov

Tyrosine Kinase Inhibition: Tyrosine kinases are critical enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers, making them a prime target for anticancer drug development. nih.govepo.org The oxazole scaffold has been incorporated into molecules designed as tyrosine kinase inhibitors. For example, molecular docking studies have suggested that certain oxazole-based Schiff bases could be potential inhibitors of c-Kit tyrosine kinase (TRK). nih.gov Furthermore, patents have been filed for oxazole derivatives specifically designed as HER (Human Epidermal Growth Factor Receptor) tyrosine kinase inhibitors, highlighting their perceived value in this area. epo.org

Compound/Analogue Type Target Enzyme Inhibitory Concentration (IC₅₀) Significance in Research Reference(s)
Biphenyl oxazole derivative (3n)NPP10.15 µMA potent and selective inhibitor for studying NPP1 function. researchgate.netnih.gov
Biphenyl oxazole derivative (3f)NPP30.17 µMA potent and selective inhibitor for studying NPP3 function. researchgate.netnih.gov
Oxazole-based Schiff base (4c)c-Kit Tyrosine Kinase (TRK)Not determined experimentallyMolecular docking suggested potential as a lead for TRK inhibition. nih.gov
General Oxazole DerivativesHER Tyrosine KinaseNot specifiedPatented as potential inhibitors for cancer research. epo.org

Future Perspectives and Emerging Research Directions

Advancements in Computational Modeling for Rational Design of Oxazolemethanamine Analogues

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are employed to understand the interactions between ligands and their biological targets. tandfonline.com For example, a study on imidazo[2,1-b]oxazole derivatives used CoMFA and CoMSIA models to identify key structural features for anticancer activity. tandfonline.com Molecular docking studies helped to elucidate the binding modes of these compounds in the active site of the BRAF kinase receptor, and MD simulations confirmed the stability of the ligand-receptor complexes. tandfonline.com

These computational approaches provide several advantages:

Virtual Screening: Large libraries of virtual compounds can be screened against a target protein to identify potential hits before committing to chemical synthesis.

Lead Optimization: Computational models can predict how structural modifications to a lead compound will affect its binding affinity and other properties, guiding the synthesis of more potent and selective analogues. researchgate.net

ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. mdpi.comtandfonline.com

Table 2: Computational Tools in Oxazolemethanamine Analogue Design

Computational Tool Application Outcome
3D-QSAR Identifies relationships between molecular properties and biological activity. Guides the design of more potent compounds. tandfonline.com
Molecular Docking Predicts the binding orientation of a ligand to its target protein. Elucidates key binding interactions. mdpi.comtandfonline.com
Molecular Dynamics Simulates the movement of atoms and molecules over time. Assesses the stability of ligand-receptor complexes. tandfonline.com
ADMET Prediction Forecasts pharmacokinetic and toxicity properties. Early identification of potential drug development issues. mdpi.comtandfonline.com

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

The development of novel synthetic methods for constructing the oxazole (B20620) core is crucial for accessing a wider range of structurally diverse derivatives. Chemists are continually exploring new reactivity patterns and unconventional bond formations to create these heterocyclic systems more efficiently. researchgate.netrsc.org

Some emerging strategies include:

C-H Activation: The direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, leading to more atom-economical syntheses. acs.org

[3+2] Cycloadditions: Novel cycloaddition reactions, such as the iodine-promoted formal [3+2] cycloaddition of isocyanides with methyl ketones, offer new pathways to 2,5-disubstituted oxazoles. researchgate.net

Metal-Free Annulation: The development of metal-free reactions, such as the annulation of alkynes and nitriles using an oxygen source like iodosobenzene (B1197198), provides an alternative to transition-metal-catalyzed methods. organic-chemistry.org

Flow Chemistry: Performing reactions in continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and safer operation compared to traditional batch processes.

These innovative synthetic approaches not only provide access to previously inaccessible oxazolemethanamine analogues but also often align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. organic-chemistry.org The exploration of such unconventional bond-forming reactions will continue to be a major driver of innovation in oxazole chemistry. researchgate.netrsc.org

Development of Highly Selective and Potent Oxazolemethanamine Derivatives as Research Tools

Chemical probes are small molecules designed to be highly potent and selective for a specific biological target. unimi.iticr.ac.uk They are invaluable tools for dissecting complex biological pathways and validating new drug targets. unimi.itrsc.org The development of oxazolemethanamine derivatives as chemical probes is an active area of research. acs.org

To be considered a high-quality chemical probe, a compound should possess several key attributes:

High Potency: The probe should exhibit strong activity against its intended target, typically with an IC50 or Ki value in the nanomolar range. unimi.it

High Selectivity: The probe should have minimal off-target effects, demonstrating high selectivity for its target over other related proteins. acs.org

Cellular Activity: The probe must be able to penetrate cell membranes and engage its target in a cellular context. rsc.org

Defined Mechanism of Action: The molecular mechanism by which the probe exerts its effect should be well-characterized.

Researchers have successfully developed oxazole-containing compounds as selective inhibitors for various enzymes, such as histone deacetylase 6 (HDAC6). acs.org In one study, oxazole hydroxamates were identified as highly potent and selective HDAC6 inhibitors, with the nature of the heterocyclic ring playing a key role in modulating potency and selectivity. acs.org The development of such probes based on the 2-Ethyl-5-oxazolemethanamine scaffold could provide powerful tools for investigating the roles of specific biological targets in health and disease. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Technologies

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing the drug discovery process, enabling researchers to synthesize and test vast numbers of compounds in a fraction of the time required by traditional methods. nih.govevotec.com This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold.

Automated Synthesis: Robotic systems can now perform complex, multi-step organic syntheses with high precision and reproducibility. rsc.orgresearchgate.net These automated platforms can be integrated with retrosynthesis software, such as SYNTHIA®, to plan efficient synthetic routes and execute them with minimal human intervention. synthiaonline.com This not only accelerates the synthesis of compound libraries but also allows chemists to focus on more complex problem-solving and data analysis. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target or cellular phenotype. evotec.comgardp.org These screens can identify "hits"—compounds that show activity in the assay—which can then be further optimized to become lead compounds. nih.gov HTS can be applied to diverse targets and is a key technology for identifying novel starting points for drug discovery programs. thermofisher.commdpi.com

Q & A

Q. What are the established synthetic routes for 2-Ethyl-5-oxazolemethanamine, and what key analytical techniques are required to confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, oxazole ring formation can be achieved via condensation of ethylamine derivatives with carbonyl-containing precursors under acidic or basic conditions. Post-synthesis, structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., ethyl and oxazole groups).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-N stretching in oxazole).
    Ensure purity via HPLC (>95%) and elemental analysis. Experimental protocols must detail reaction conditions (solvents, catalysts, temperatures) for reproducibility .

Q. How should researchers design initial biological activity screens for this compound derivatives?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) using:
  • In vitro models : Cell-free systems (e.g., kinase assays) or immortalized cell lines to assess potency (IC50_{50}/EC50_{50}).
  • Dose-response curves : Test 3–5 concentrations in triplicate to establish preliminary efficacy.
  • Counter-screens : Include structurally similar analogs (e.g., methyl-substituted oxazoles) to evaluate selectivity .
    Document all protocols in supplementary materials, including buffer compositions and incubation times .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound analogs?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors or off-target effects. Address these by:
  • PK/PD modeling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and tissue distribution.
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement.
  • Data triangulation : Compare results across orthogonal assays (e.g., SPR binding vs. functional cellular assays).
    Systematic reviews (PRISMA guidelines) can contextualize conflicting data by evaluating study quality and bias .

Q. How can computational modeling be integrated into the optimization of this compound's pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to predict:
  • ADME properties : Software like Schrödinger’s QikProp to estimate logP, solubility, and blood-brain barrier penetration.
  • Metabolic hotspots : Identify labile sites (e.g., oxazole ring) prone to oxidation via cytochrome P450 docking simulations.
  • Toxicity : Apply read-across models using structurally similar compounds (e.g., fluorinated oxazoles) .
    Validate predictions with in vitro assays (e.g., Caco-2 permeability) and refine models iteratively .

Q. What experimental frameworks are recommended for studying this compound’s interaction with biological macromolecules?

  • Methodological Answer : Employ biophysical and structural biology techniques:
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) to purified targets (e.g., enzymes).
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
    For dynamic interactions, use molecular dynamics simulations (AMBER/CHARMM force fields) to analyze conformational changes .

Data Management and Reproducibility

Q. How can researchers ensure methodological rigor in systematic reviews of this compound studies?

  • Methodological Answer : Follow PRISMA guidelines :
  • Protocol registration : Pre-register objectives and inclusion criteria (e.g., PROSPERO).
  • Risk of bias assessment : Use tools like ROBINS-I for non-randomized studies.
  • Meta-analysis : Combine data only if heterogeneity (I2^2) is <50%.
    Include an information specialist to design comprehensive search strategies across PubMed, Scopus, and EMBASE .

Q. What steps are critical for replicating synthetic procedures of this compound in external laboratories?

  • Methodological Answer : Provide granular details in supplementary files:
  • Reagent purity : Specify vendors and lot numbers for critical reagents.
  • Step-by-step videos : Record crystallization or purification steps.
  • Raw data : Share NMR/FID files and chromatograms (e.g., via Zenodo).
    Cross-validate results using independent synthetic routes (e.g., alternative protecting groups) .

Tables for Comparative Analysis

Structural Analog Key Modifications Bioactivity Notes
2-Fluoro-5-methylbenzylamineFluorine substitutionEnhanced metabolic stability
5-Methyl-1,3,4-oxadiazoleOxadiazole coreImproved enzyme inhibition
Ethyl 2-(phenylamino)thiazoleThiazole substitutionAnti-inflammatory activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.